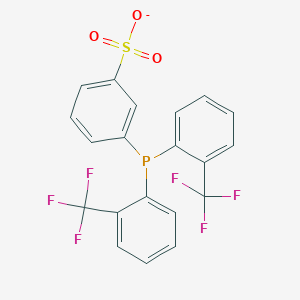![molecular formula C12H18F3NO4S B13108485 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium is a compound that combines the structural features of 4-methylbenzenesulfonate and [(2S)-1-(trifluoromethoxy)butan-2-yl]azanium
準備方法
The synthesis of 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium can be achieved through a series of chemical reactions. One common method involves the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain the di-O-tosyl compound, followed by substitution of the O-tosyl groups with -N3 . This process typically involves the use of reagents such as tosyl chloride and sodium azide under specific reaction conditions to achieve high yields.
化学反応の分析
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the sulfonate group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols.
科学的研究の応用
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
作用機序
The mechanism by which 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
4-methylbenzenesulfonic acid: Known for its use as a catalyst in organic synthesis.
[(2S)-1-(trifluoromethoxy)butan-2-yl]amine: Studied for its potential biological activities.
The uniqueness of this compound lies in its ability to combine the properties of both components, making it a versatile compound for various applications .
特性
分子式 |
C12H18F3NO4S |
|---|---|
分子量 |
329.34 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium |
InChI |
InChI=1S/C7H8O3S.C5H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4(9)3-10-5(6,7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,9H2,1H3/t;4-/m.0/s1 |
InChIキー |
ZHEUMDQHZAJYOE-VWMHFEHESA-N |
異性体SMILES |
CC[C@@H](COC(F)(F)F)[NH3+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
CCC(COC(F)(F)F)[NH3+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)



![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)





